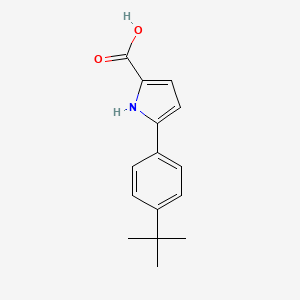

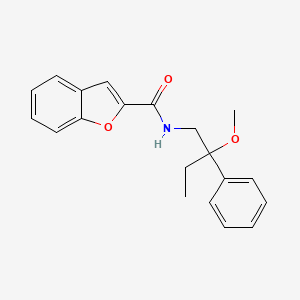

![molecular formula C21H29N3O3 B2543821 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005297-25-5](/img/structure/B2543821.png)

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide is a novel acetamide derivative that has been synthesized for potential pharmacological applications. The compound is characterized by the presence of dimethylamino groups and a methoxyphenoxy moiety, which are structural features that may contribute to its biological activity.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in the literature. For instance, a series of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives were synthesized using a multi-step reaction sequence that begins with the Leuckart reaction . This method involves the formation of an acetamide nucleus, which is a common structural feature in the synthesized compounds. The Leuckart reaction is a reductive amination process that forms an amine from a carbonyl compound using formic acid or its salts as the reducing agent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various analytical techniques. In the case of the synthesized compounds mentioned, their structural assignments were determined by IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectrum analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall molecular geometry of the compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the acetamide nucleus. The presence of bromo, tert-butyl, and nitro groups at specific positions can significantly affect the compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . These functional groups can participate in various chemical reactions, potentially leading to the formation of new compounds or the modification of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their pharmacological profile. The synthesized compounds in the study were assessed for their cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Compounds with certain substituents showed activities comparable to standard drugs, indicating that the structural features of these molecules play a significant role in their biological efficacy .

In another study, improvements in the synthesis of a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, were achieved by optimizing the reduction, acetylation, and ethylation steps. The use of potassium hydroxide and bromoethane in the ethylation reaction proved to be convenient and cost-effective, with a high yield of 98.5% . The purity of the final product was over 99% as determined by HPLC, demonstrating the effectiveness of the improved synthesis method.

Applications De Recherche Scientifique

Anthelminthic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, has shown to be a potent anthelminthic, demonstrating activity against nematodes, filariae, and cestodes in rodents. Its efficacy in dogs against hookworms and large roundworms is particularly noted, along with a good safety profile and absence of teratogenic effects (Wollweber et al., 1979).

Pharmacological Potential

The pharmacological assessment of novel acetamide derivatives synthesized through the Leuckart synthesis pathway revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities are attributed to the presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus, indicating the chemical's versatility in drug development (Rani et al., 2016).

Anticancer and Anti-Inflammatory Activities

A study on synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives highlighted their potential as anticancer and anti-inflammatory agents. Certain derivatives exhibited significant activities against breast cancer and neuroblastoma cell lines, demonstrating the compound's utility in developing therapeutic agents (Rani et al., 2014).

Structural Studies

Investigations into the structural aspects of co-crystals and salts involving quinoline derivatives with amide bonds, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, have provided insights into their chemical behavior and potential applications in material science. These studies reveal the substance's capacity to form stable structures with various compounds, which could be beneficial in designing new materials (Karmakar et al., 2009).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-23(2)17-8-6-16(7-9-17)20(24(3)4)14-22-21(25)15-27-19-12-10-18(26-5)11-13-19/h6-13,20H,14-15H2,1-5H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZZXQYNCTYDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

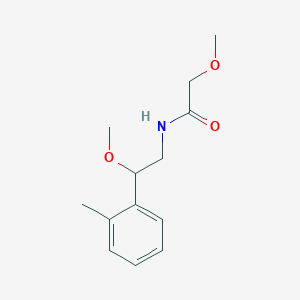

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

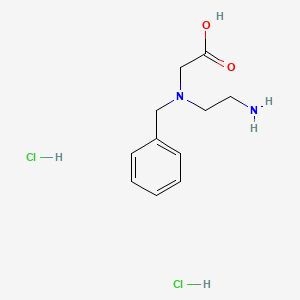

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)

![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)

![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)

![(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate](/img/structure/B2543761.png)